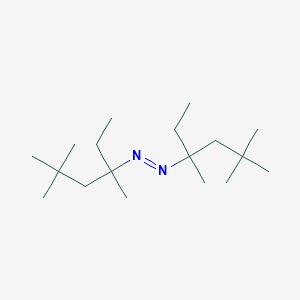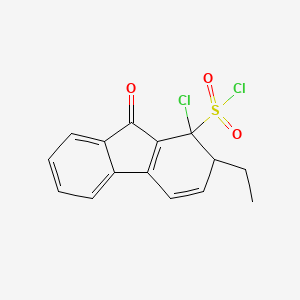![molecular formula C34H20N2O6 B14640733 4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 54395-39-0](/img/structure/B14640733.png)
4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(oxy) linkage connecting two phenyl-isoindole-dione moieties, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-[1,4-phenylenebis(oxy)]dibenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde: Shares the phenylenebis(oxy) linkage but differs in the functional groups attached to the phenyl rings.
4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Another similar compound with a phenylenebis(oxy) linkage, but with nitrile groups instead of isoindole-dione moieties.
Uniqueness
4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is unique due to its combination of stability, reactivity, and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
54395-39-0 |
|---|---|
Formule moléculaire |
C34H20N2O6 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
4-[4-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-25-13-7-15-27(29(25)33(39)35(31)21-9-3-1-4-10-21)41-23-17-19-24(20-18-23)42-28-16-8-14-26-30(28)34(40)36(32(26)38)22-11-5-2-6-12-22/h1-20H |
Clé InChI |
BYTKMLHQODLGFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


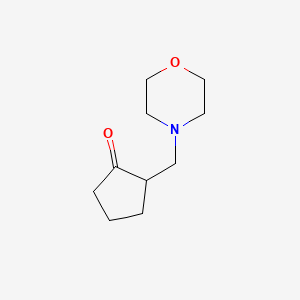

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)

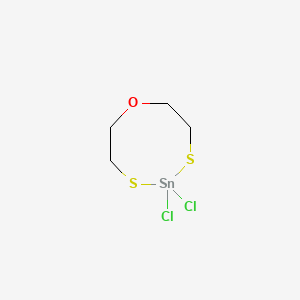

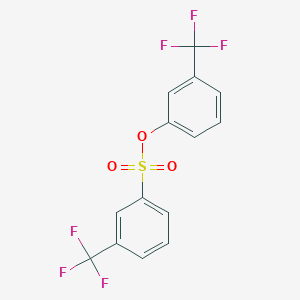
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)
